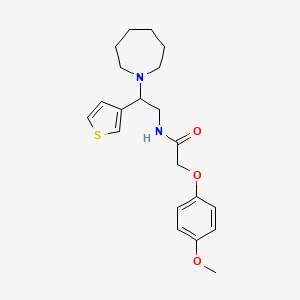
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an azepane ring, a thiophene moiety, and a methoxyphenoxy acetamide group, suggesting diverse pharmacological properties.
- Molecular Formula : C20H26N2O2S
- Molecular Weight : 358.5 g/mol
- CAS Number : 946272-64-6
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O2S |
| Molecular Weight | 358.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing pathways involved in inflammation, cancer progression, or microbial resistance.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene ring is often associated with increased activity against bacterial strains. Studies have shown that derivatives of thiophene can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects.
Anti-inflammatory Effects
The methoxyphenoxy acetamide group may contribute to anti-inflammatory activities. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
Anticancer Potential
The structural components of this compound suggest potential anticancer properties. Studies on related compounds indicate that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiophene derivatives against a range of pathogens, highlighting their potential as lead compounds for antibiotic development.
- Findings : The derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that the incorporation of the thiophene moiety enhances antibacterial activity.
-
Anti-inflammatory Research : A study focused on the anti-inflammatory properties of methoxy-substituted phenolic compounds demonstrated their ability to reduce inflammation in murine models.
- Results : Compounds similar to this compound significantly decreased levels of TNF-alpha and IL-6, suggesting a mechanism for reducing inflammation.
-
Anticancer Activity : Research on azepane-containing compounds showed promising results in inhibiting cancer cell proliferation.
- : The compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating potent activity comparable to established chemotherapeutics.
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-25-18-6-8-19(9-7-18)26-15-21(24)22-14-20(17-10-13-27-16-17)23-11-4-2-3-5-12-23/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMFWFERCZUKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













